molecular formula C4H7ClF3N B1402070 trans-2-(Trifluoromethyl)cyclopropanamine hcl CAS No. 1287760-01-3

trans-2-(Trifluoromethyl)cyclopropanamine hcl

Cat. No. B1402070
M. Wt: 161.55 g/mol
InChI Key: SOHXDJVKUXKZIJ-SWLXLVAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .


Synthesis Analysis

The key step in the synthesis of “trans-2-(Trifluoromethyl)cyclopropanamine hcl” is the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride . This process was successfully performed, and twenty grams of the target product was conveniently prepared in a single batch .


Molecular Structure Analysis

The InChI code for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 . The structure was solved by direct methods using the SHELXTL .


Chemical Reactions Analysis

The crucial step of the synthesis, namely the transformation of the carboxy group into the trifluoromethyl group, was successfully performed with the use of sulfur tetrafluoride . Treating acid 5 with 2.5 equivalents of sulfur tetrafluoride in the presence of a catalytic amount of water at 90 °C for two hours afforded the trifluoromethyl-substituted cyclopropane 6 in 91% yield after distillation .


Physical And Chemical Properties Analysis

“trans-2-(Trifluoromethyl)cyclopropanamine hcl” is a solid substance . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been synthesized using a transformation of the carboxy group into the trifluoromethyl group with sulfur tetrafluoride, highlighting a key step in its production (Bezdudny et al., 2011). Additionally, a method for multigram scale synthesis from 4,4,4-trifluorobut-2-enoic acid through a high-yielding cyclopropane ring formation has been developed (Yarmolchuk et al., 2012).

  • Chemical Reactions and Derivatives : Research on the synthesis of bromophenol derivatives with cyclopropane moiety has shown the effectiveness of these derivatives as inhibitors of certain enzymes, with implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). The use of myoglobin-catalyzed olefin cyclopropanation reactions for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes has been highlighted, offering a biocatalytic route for the stereoselective synthesis of fluorinated building blocks (Tinoco et al., 2017).

Biological Applications

  • Enzyme Inhibition and Potential Therapeutic Uses : The bromophenol derivatives synthesized using cyclopropane have been found to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, making them potentially useful in the treatment of neurological disorders (Boztaş et al., 2019).

Advanced Synthesis Techniques

  • Advanced Synthesis Strategies : The use of Suzuki reactions with an N-methyliminodiacetic acid boronate for the synthesis of trans-2-(trifluoromethyl)cyclopropanes shows the versatility of this compound in chemical synthesis, demonstrating its utility in producing a variety of chemical products (Duncton & Singh, 2013).

Safety And Hazards

The safety data sheet for “trans-2-(Trifluoromethyl)cyclopropanamine hcl” indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXDJVKUXKZIJ-SWLXLVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856552
Record name (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(Trifluoromethyl)cyclopropylamine hydrochloride

CAS RN

1287760-01-3
Record name (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Reactant of Route 2
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Reactant of Route 3
Reactant of Route 3
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Reactant of Route 4
Reactant of Route 4
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Reactant of Route 5
trans-2-(Trifluoromethyl)cyclopropanamine hcl
Reactant of Route 6
trans-2-(Trifluoromethyl)cyclopropanamine hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.